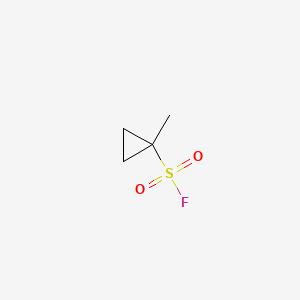

1-Methylcyclopropane-1-sulfonyl fluoride

Description

Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, particularly the cyclopropane (B1198618) ring, are valuable components in organic synthesis. The high degree of angle and torsional strain in the three-membered ring makes its carbon-carbon bonds weaker and more reactive than those in acyclic alkanes. wikipedia.orgacs.org This inherent reactivity allows cyclopropanes to participate in a variety of ring-opening reactions, serving as versatile building blocks for more complex molecular architectures. researchgate.netwikipedia.org The cyclopropane unit is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals, underscoring its importance in medicinal and bioorganic chemistry. researchgate.net Synthetic chemists harness the unique electronic properties and three-dimensional structure of cyclopropanes to introduce specific stereochemistry and functionality into larger molecules. researchgate.net

Role of the Sulfonyl Fluoride (B91410) Moiety as a Chemically Versatile Functional Group

The sulfonyl fluoride (SO₂F) moiety has gained significant attention as a uniquely stable yet reactive functional group. Unlike more labile sulfonyl chlorides, the sulfur-fluorine bond is remarkably robust, showing stability towards hydrolysis, reduction, and thermolysis. mdpi.comacs.org This stability allows the SO₂F group to be carried through multi-step syntheses under a wide range of conditions. ccspublishing.org.cn

Despite its stability, the sulfonyl fluoride group can be selectively activated to react with nucleophiles. This "tunable" reactivity is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry reaction. acs.orgccspublishing.org.cn In this context, sulfonyl fluorides act as superior electrophiles that react efficiently and selectively with specific amino acid residues like lysine, tyrosine, and histidine in proteins. acs.orgnih.gov This has made them invaluable tools in chemical biology and drug discovery, where they are used as covalent probes and inhibitors to study biological systems and develop new therapeutics. researchgate.netresearchgate.netnih.gov

Historical Context of Sulfonyl Fluoride Chemistry and Cyclopropane Derivatives

The study of cyclopropane dates back to 1881, when August Freund first synthesized the molecule by treating 1,3-dibromopropane (B121459) with sodium. wikipedia.orgacs.orgweebly.com For a period, cyclopropane was used as a potent and rapid-acting anesthetic, a property discovered in 1929 by Henderson and Lucas, which led to its industrial production by 1936. wikipedia.orgwoodlibrarymuseum.org However, its high flammability led to its eventual replacement by safer agents. weebly.com

The chemistry of sulfonyl fluorides has been known for decades, but the group's full potential was unlocked more recently. A resurgence of interest was sparked by the work of Sharpless and co-workers, who introduced SuFEx as a next-generation click reaction in 2014. ccspublishing.org.cnnih.govnih.gov This revived the field, transforming sulfonyl fluorides from simple synthetic intermediates into a cornerstone of modern molecular assembly and chemical biology. ccspublishing.org.cnrhhz.net

Overview of Research Trajectories for Multifunctional Small Molecules

Contemporary drug discovery and materials science are increasingly focused on the development of complex, multifunctional small molecules. The trend is moving away from large libraries of simple, flat compounds towards more architecturally diverse, three-dimensional molecules that can interact with biological targets with higher potency and selectivity. drugdiscoverytrends.compharmenabletx.com Small molecules that combine multiple functional groups or structural motifs—such as the strained ring and reactive handle in 1-Methylcyclopropane-1-sulfonyl fluoride—are sought after. nih.gov This approach allows for the creation of compounds that can perform several tasks, such as targeting a specific protein while also containing a reporter tag or a secondary reactive site for further modification. kyinno.comallucent.com The goal is to develop more precise and effective agents for therapeutic and diagnostic applications by integrating distinct chemical properties into a single, compact molecular entity. drugdiscoverytrends.comnih.gov

Research Findings and Chemical Properties

Detailed research into molecules combining cyclopropane and sulfonyl fluoride functionalities has led to the development of specific synthetic routes. General approaches to creating nitrile- and sulfonyl fluoride-substituted cyclopropanes have been established using methods like the Corey–Chaykovsky cyclopropanation reaction. rsc.org These protocols are noted for their mild conditions and good functional group tolerance, enabling the synthesis of both cis and trans isomers. rsc.orgresearchgate.net

While specific data for this compound is not extensively published, the properties of its immediate precursor, 1-Methylcyclopropane-1-sulfonyl chloride, are well-documented and provide a basis for understanding the target compound. The conversion from a sulfonyl chloride to a sulfonyl fluoride is a standard and high-yielding transformation in organic synthesis, typically achieved through a simple halogen exchange reaction using a fluoride salt like KF. mdpi.comrsc.orgorganic-chemistry.org

Below are interactive data tables detailing the properties of the precursor and the target compound.

Properties of 1-Methylcyclopropane-1-sulfonyl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 923032-55-7 | synthonix.com |

| Molecular Formula | C₄H₇ClO₂S | synthonix.com |

| Molecular Weight | 154.62 g/mol | synthonix.com |

| Physical Form | Solid | |

| SMILES String | CC1(CC1)S(Cl)(=O)=O | |

| InChI Key | FMDWPLJEKVUGTC-UHFFFAOYSA-N | synthonix.com |

Predicted Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | Not available | |

| Molecular Formula | C₄H₇FO₂S | |

| Molecular Weight | 138.16 g/mol | |

| SMILES String | CC1(CC1)S(F)(=O)=O | |

| InChI Key | Predicted: YHQFNXWFGQYEIA-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C4H7FO2S |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

1-methylcyclopropane-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H7FO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 |

InChI Key |

PLGJSBPWEHPEHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylcyclopropane 1 Sulfonyl Fluoride and Its Precursors

Strategies for Carbon-Sulfur Bond Formation

The construction of the C(sp³)-S bond in the 1-methylcyclopropane core is a critical step that can be approached through several synthetic routes. These methods include direct sulfonylation, radical-mediated pathways, and transition-metal-catalyzed reactions.

Direct C(sp³)-Sulfonylation Approaches

Direct C(sp³)-H sulfonylation of unactivated alkanes remains a significant challenge in organic synthesis. For the specific case of 1-methylcyclopropane, direct sulfonylation of the tertiary C-H bond has not been extensively reported. General methodologies for C(sp³)-H sulfonylation often require harsh conditions or specific activating groups, which may not be compatible with the strained cyclopropane (B1198618) ring.

A plausible, though not directly reported, approach could involve the generation of a 1-methylcyclopropyl cation or a related reactive intermediate, which could then be trapped by a sulfur dioxide equivalent. However, the high propensity of cyclopropylcarbinyl-type cations to undergo ring-opening rearrangements presents a significant obstacle to preserving the desired three-membered ring structure.

Alternatively, the synthesis of 1-methylcyclopropane-1-sulfonic acid could serve as a precursor. The synthesis of this sulfonic acid could potentially be achieved through methods such as the oxidation of 1-methylcyclopropane-1-thiol. Once obtained, the sulfonic acid can be converted to the corresponding sulfonyl chloride, a direct precursor to the target sulfonyl fluoride (B91410).

Radical-Mediated Sulfonylation Pathways

Radical-mediated reactions offer an alternative for the formation of C-S bonds. The addition of sulfonyl radicals to alkenes is a well-established process. In the context of 1-methylcyclopropane, a potential radical-based approach could involve the use of methylenecyclopropane (B1220202) as a starting material. The addition of a sulfonyl radical to the exocyclic double bond of methylenecyclopropane would generate a cyclopropylcarbinyl radical. This radical is known to undergo rapid ring-opening, which would be an undesirable side reaction in the synthesis of the target compound. rsc.org

However, under carefully controlled conditions, it might be possible to trap the initial radical adduct before ring-opening occurs. For instance, the use of a radical initiator in the presence of a sulfonating agent and a suitable trapping agent could potentially lead to the desired 1-methylcyclopropane-1-sulfonyl derivative. Research in the field of visible-light-catalyzed sulfonylation of methylenecyclopropanes has shown that sulfonyl radical-promoted ring-opening is a common pathway. rsc.org Therefore, the development of a radical-mediated sulfonylation that preserves the cyclopropane ring would require significant methodological innovation.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis has emerged as a powerful tool for C-H functionalization. While there is a growing body of literature on the transition-metal-catalyzed sulfonylation of C(sp²)–H bonds, the corresponding functionalization of C(sp³)–H bonds, particularly in strained ring systems like cyclopropanes, is less developed. nih.gov

A hypothetical approach could involve the directed C-H activation of 1-methylcyclopropane. If a suitable directing group were present on the molecule, a transition metal catalyst could selectively activate the tertiary C-H bond, allowing for subsequent coupling with a sulfonyl-containing partner. However, the lack of inherent directing groups in 1-methylcyclopropane makes this a challenging proposition.

A more feasible transition-metal catalyzed route would involve the use of a pre-functionalized 1-methylcyclopropane derivative. For example, a cross-coupling reaction between a 1-methylcyclopropyl organometallic reagent (e.g., a Grignard or organozinc reagent) and a sulfur dioxide surrogate in the presence of a suitable transition metal catalyst could lead to the formation of the desired sulfinate, which can then be oxidized to the sulfonyl chloride. While general methods for transition-metal catalyzed C-C bond formation at cyclopropanes are known, their application to C-S bond formation for this specific substrate is not well-documented. nih.gov

Fluorination Strategies for Sulfonyl Fluoride Formation

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a common and generally efficient transformation. The most prevalent method for this conversion is halide exchange, utilizing a fluoride source to displace the chloride.

Halide Exchange Methodologies from Sulfonyl Chlorides

The precursor, 1-methylcyclopropane-1-sulfonyl chloride, is a known compound and is commercially available, which greatly facilitates the synthesis of the target sulfonyl fluoride. The conversion of this sulfonyl chloride to the corresponding fluoride is typically achieved through a nucleophilic substitution reaction.

| Fluoride Source | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Fluoride (KF) | Aqueous or organic solvents (e.g., acetonitrile, acetone), often with heating. Phase transfer catalysts can be used to enhance reactivity. organic-chemistry.orgnih.gov | Inexpensive and readily available. | Can have low solubility in organic solvents, sometimes requiring high temperatures or phase transfer catalysts. organic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Aqueous or organic solvents. Often more effective than KF. researchgate.netnih.gov | Higher reactivity compared to KF due to the presence of the bifluoride ion. researchgate.net | Corrosive nature. researchgate.net |

The efficiency of the halide exchange reaction is highly dependent on the choice of fluoride source and the reaction conditions. Both potassium fluoride (KF) and potassium bifluoride (KHF₂) are commonly employed for this purpose. nih.govrsc.org

Potassium Fluoride (KF): KF is an economical and widely used fluoride source. The reaction is often carried out in a biphasic mixture of water and an organic solvent like acetone. organic-chemistry.orgnih.gov The presence of water can accelerate the reaction. organic-chemistry.org To overcome the low solubility of KF in many organic solvents, phase transfer catalysts (PTCs) such as 18-crown-6 (B118740) ether or quaternary ammonium (B1175870) salts can be added. rsc.orgacs.org These catalysts facilitate the transfer of the fluoride ion into the organic phase where the reaction with the sulfonyl chloride occurs.

A study by Bare (2023) demonstrated a simple and mild direct chloride/fluoride exchange from a sulfonyl chloride starting material in a KF and water/acetone biphasic mixture, providing a broad range of sulfonyl fluorides in high yields (84–100%). organic-chemistry.orgnih.gov The reactions are typically completed within 2–4 hours at room temperature. organic-chemistry.org

Potassium Bifluoride (KHF₂): KHF₂ is often found to be a more reactive fluorinating agent than KF. researchgate.netnih.gov The enhanced reactivity is attributed to the bifluoride anion ([F-H-F]⁻), which is a better nucleophile than the fluoride ion alone. nih.gov Reactions with KHF₂ can also be performed in various solvents, and it has been used in one-pot syntheses of sulfonyl fluorides from sulfonic acids, where the intermediate sulfonyl chloride is generated in situ and then converted to the sulfonyl fluoride. nih.govrsc.org

The optimization of reaction conditions involves screening different solvents, reaction temperatures, and the stoichiometry of the fluoride source. For a specific substrate like 1-methylcyclopropane-1-sulfonyl chloride, it would be prudent to start with the mild conditions reported by Bare using KF in a water/acetone mixture and, if necessary, explore the use of KHF₂ or the addition of a phase transfer catalyst to improve the yield and reaction time.

| Parameter | Variables to Consider | General Observations |

|---|---|---|

| Fluoride Source | KF, KHF₂ | KHF₂ is generally more reactive. researchgate.netnih.gov |

| Solvent | Acetonitrile, Acetone, Water/Acetone biphasic system | The choice of solvent affects the solubility of reagents and reaction rate. Water can accelerate the reaction with KF. organic-chemistry.org |

| Temperature | Room temperature to reflux | Milder conditions are generally preferred to avoid side reactions. |

| Additives | Phase Transfer Catalysts (e.g., 18-crown-6, quaternary ammonium salts) | Can significantly enhance the reaction rate, especially with KF. rsc.orgacs.org |

Mechanistic Aspects of Anion Exchange

The classical approach to synthesizing sulfonyl fluorides involves a halide exchange reaction, typically converting more readily available but less stable sulfonyl chlorides into the desired sulfonyl fluorides. acs.orgresearchgate.net This transformation is a nucleophilic substitution at the sulfur center. The mechanism is driven by the high affinity of the hard fluoride anion for the hard electrophilic sulfur(VI) center.

The process generally involves the displacement of a chloride ion by a fluoride ion from a fluoride salt source. mdpi.com Common fluoride sources for this exchange include potassium fluoride (KF) and potassium bifluoride (KHF₂). acs.orgmdpi.com The reaction is often carried out in a suitable solvent that can facilitate the dissolution of the fluoride salt and the sulfonyl chloride substrate. mdpi.com

A key mechanistic consideration is the role of the fluoride source and reaction conditions. For instance, the SuFEx (Sulfur(VI) Fluoride Exchange) reaction mechanism is predicated on the high positive charge of the central sulfur atom, which makes it highly susceptible to nucleophilic attack. nih.gov While sulfonyl fluorides are relatively stable, their exchange reactions can be facilitated by catalysts. Bifluoride salts ([FHF]⁻) have been shown to be powerful catalysts for the SuFEx reaction between aryl silyl (B83357) ethers and sulfonyl fluorides, being significantly more active than traditional organosuperbases. researchgate.net Computational and experimental studies suggest that fluoride exchange on the S(VI) center involves a low energy barrier, indicating a facile process. nih.gov This rapid exchange is a key feature that enables applications such as ¹⁸F radiolabeling. nih.gov

Oxidative Fluorination of Thiols and Disulfides

Direct conversion of thiols and disulfides into sulfonyl fluorides represents a more atom-economical and efficient alternative to the multi-step process involving sulfonyl chloride intermediates. researchgate.netthieme-connect.de This transformation involves the simultaneous oxidation of the sulfur atom and the introduction of fluoride.

One approach utilizes a combination of an oxidant and a fluoride source. For instance, a one-pot protocol has been developed using hydrogen peroxide (H₂O₂) as a low-cost oxidant in conjunction with thionyl chloride (SOCl₂) to first generate the sulfonyl chloride in situ from a thiol. thieme-connect.de This is immediately followed by a chloride-fluoride exchange with potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride. thieme-connect.de This method is notable for its mild conditions and operational simplicity. thieme-connect.de

Another strategy employs electrophilic fluorinating reagents. The oxidation of disulfides with Selectfluor™ has been reported as a concise method for preparing sulfonyl fluorides. dntb.gov.ua Similarly, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to form the corresponding sulfonyl chlorides, which are then subjected to a Cl-F exchange with KHF₂ to produce heteroaryl sulfonyl fluorides. mdpi.com

Table 1: Oxidative Fluorination of Thiols/Disulfides

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Thiols | H₂O₂, SOCl₂, KHF₂ | One-pot, mild conditions, cost-effective reagents. | thieme-connect.de |

| Disulfides | Selectfluor™ | Direct oxidation and fluorination. | dntb.gov.ua |

| Heteroaryl thiols | NaOCl, KHF₂ | Two-step, one-pot synthesis for heteroaryl compounds. | mdpi.com |

Electrochemical Synthesis Routes

Electrochemical methods offer a mild, environmentally benign, and often more efficient alternative for synthesizing sulfonyl fluorides. nih.govacs.org These techniques utilize clean and traceless electrons as the redox agent, avoiding the need for stoichiometric chemical oxidants. rsc.org

A prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride (KF). nih.govnih.govacs.org This method is advantageous as it uses widely available starting materials and an inexpensive, safe fluoride source. nih.govacs.org The reaction proceeds under mild conditions without the need for additional catalysts or oxidants and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols. nih.govacs.org Kinetic studies suggest a mechanism where the thiol is rapidly oxidized to the corresponding disulfide at the anode. nih.govacs.org This disulfide intermediate is then further oxidized to form a radical cation, which reacts with the nucleophilic fluoride to yield a sulfenyl fluoride. nih.govacs.org Subsequent oxidation and fluorination steps are believed to proceed through an unstable sulfinyl fluoride intermediate to form the final sulfonyl fluoride product. nih.govacs.org The main byproduct is sulfonic acid, which can form from the anodic oxidation of disulfides or hydrolysis of the product. nih.govacs.org

Electrochemical synthesis can also be applied to other precursors. For example, sulfonyl hydrazides can be converted to sulfonyl fluorides using Et₃N·3HF under electrochemical conditions, with n-Bu₄NI acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.org

The efficiency of these electrochemical reactions can be significantly enhanced using flow chemistry. A flow chemistry approach for the oxidative coupling of thiols and KF demonstrated a dramatic reduction in reaction time from hours in a batch reactor to just minutes in a continuous flow setup, with yields up to 92%. researchgate.net

Photoredox-Catalyzed Fluorosulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions. These methods leverage the ability of a photocatalyst to generate reactive radical intermediates from stable precursors upon light irradiation.

One strategy involves the three-component aminofluorosulfonylation of unactivated alkenes. nih.gov This process merges photocatalytic proton-coupled electron transfer (PCET) with radical relay processes to generate diverse aliphatic sulfonyl fluorides. nih.gov The mechanism involves the formation of an amidyl radical, which undergoes intramolecular addition to the alkene, creating an alkyl radical. This alkyl radical is then trapped by a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), forming a sulfonyl radical. nih.gov A subsequent fluorine atom transfer from a fluorine source such as N-fluorobenzenesulfonimide (NFSI) yields the final sulfonyl fluoride product. nih.gov

Another novel photoredox-catalyzed method achieves the direct allylic C-H fluorosulfonylation of alkenes. chemrxiv.orgchemrxiv.org This protocol uses 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI) and provides access to a wide range of allyl sulfonyl fluorides with high regioselectivity. chemrxiv.org Mechanistic studies suggest the reaction proceeds via the generation of a β-cationic intermediate of the sulfonyl fluoride group, which then undergoes C-H elimination. chemrxiv.org This approach has been successfully applied to the late-stage functionalization of natural products. chemrxiv.orgchemrxiv.org

Furthermore, a metal-free photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides has been developed using dibenzothiophenium (DBT) salts and KHF₂ as the fluorine source. nih.gov This method allows for the rapid synthesis of structurally diverse aryl sulfonyl fluorides and is suitable for late-stage drug fluorosulfonylation. nih.gov

Fluorosulfonylation from Sulfonates or Sulfonic Acids

Utilizing sulfonic acids and their salts as precursors for sulfonyl fluorides is advantageous as it starts from stable, readily available S(VI) compounds without requiring an oxidation step. nih.gov Traditional methods often involve a two-step process: in situ conversion of the sulfonic acid to a sulfonyl chloride, followed by a halide exchange. nih.gov Reagents like cyanuric chloride or trichloroacetonitrile (B146778) have been used for the initial activation. nih.govrsc.org

More direct, single-step deoxyfluorination strategies have been developed. One such method employs thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. nih.gov The addition of BF₃·OEt₂ was found to enhance the electrophilicity of the sulfur(iv) reagent, leading to quantitative yields in some cases. nih.gov

A complementary approach uses the bench-stable, solid deoxyfluorinating agent Xtalfluor-E®. This reagent facilitates the conversion of both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides in good yields (41-94%) under mild conditions. nih.gov This method provides a practical alternative to harsher, traditional deoxyfluorination techniques. nih.gov

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonic Acids/Salts

| Precursor | Reagents | Yield | Key Features | Reference |

|---|---|---|---|---|

| Sulfonic Acid Sodium Salts | Thionyl fluoride (SOF₂), BF₃·OEt₂ | 90-99% | Rapid reaction (1 hour), in situ reagent generation. | nih.gov |

| Sulfonic Acids and Salts | Xtalfluor-E® | 41-94% | Uses a bench-stable solid reagent, mild conditions. | nih.gov |

| Sodium Sulfonates | Cyanuric chloride, KHF₂ | 62-94% | One-pot, two-step procedure. | rsc.org |

Conversion from Sulfonamides

The conversion of primary sulfonamides into sulfonyl fluorides provides a valuable synthetic route, especially given the prevalence of the sulfonamide functional group in biologically active molecules. d-nb.info Methods to directly transform the robust sulfonamide group are highly sought after for late-stage functionalization in drug discovery. d-nb.info

A practical one-pot method has been developed that capitalizes on the activation of the sulfonamide by a pyrylium (B1242799) salt, Pyry-BF₄ (2,4,6-triphenylpyrylium tetrafluoroborate). semanticscholar.orgd-nb.info In this process, the sulfonamide is first converted into a sulfonyl chloride intermediate through reaction with Pyry-BF₄ and magnesium chloride (MgCl₂). semanticscholar.orgd-nb.info This is followed by an in-situ conversion to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). semanticscholar.orgd-nb.info The protocol is characterized by its mild conditions and high chemoselectivity, allowing for the successful conversion of densely functionalized molecules. semanticscholar.org The reaction tolerates a range of functional groups, including halogens, nitro groups, esters, and even free hydroxyl groups. d-nb.info

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is emerging as a sustainable and efficient alternative to traditional solution-based methods. acs.orgacs.org These solvent-free or low-solvent techniques can reduce reaction times, simplify purification, and minimize waste. acs.orgacs.orgresearchgate.net

A mechanochemical procedure for synthesizing sulfur(VI) fluorides has been developed using stable sulfur(VI) 2-methylimidazoles as precursors. acs.org The transformation is conducted in a mixer mill under solvent-free conditions, using potassium bifluoride (KHF₂) as the fluorine source and acetic acid as an additive. acs.orgacs.org This imidazole-to-fluorine exchange proceeds in good to excellent yields, and the reaction times are often shorter compared to equivalent solution-based methods. acs.org The protocol is not limited to sulfonyl fluorides but can also be adapted to produce sulfonimidoyl and sulfoxyl fluorides. acs.org This environmentally benign approach offers significant advantages, including the absence of bulk solvents and simplified purification, often requiring just a simple silica (B1680970) plug filtration. acs.orgyoutube.com

Cyclopropane Ring Formation and Functionalization in the Context of Sulfonyl Fluoride Introduction

The construction of the 1-methyl-1-sulfonyl fluoride cyclopropane system hinges on the strategic timing of C-C bond formation to create the ring and C-S bond formation to introduce the functional group. Modern synthetic approaches often favor methods that build the functionalized ring directly, leveraging the unique reactivity of sulfonyl fluoride-containing reagents.

A primary strategy for forming the cyclopropane ring is through the reaction of a carbene or carbenoid with an alkene. libretexts.org In the context of 1-methylcyclopropane-1-sulfonyl fluoride, this would typically involve the cyclopropanation of an alkene like 2-methylpropene or a derivative thereof.

Classic cyclopropanation reactions include:

Simmons-Smith Reaction: This method utilizes a carbenoid, typically iodomethylzinc iodide formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. masterorganicchemistry.comwikipedia.org It is known for its reliability and stereospecificity.

Carbene Addition from Diazo Compounds: The decomposition of diazomethane, often facilitated by light or a copper catalyst, generates methylene (B1212753) (H₂C:), the simplest carbene, which can add across a double bond. masterorganicchemistry.comlibretexts.org

Dihalocarbene Addition: Dihalocarbenes, generated in situ from haloforms (e.g., chloroform, CHCl₃) and a strong base, also readily add to alkenes to form dihalocyclopropanes. libretexts.org

Following the formation of a 1-methylcyclopropane precursor, a multi-step sequence would be required to "elaborate" the sulfonyl fluoride group onto the C1 position. This is a less direct pathway and could involve, for example, the conversion of a precursor functional group like a carboxylic acid (obtained from a starting material like methacrylic acid) into the desired sulfonyl fluoride. The conversion of functional groups such as thiols, sulfonic acids, or sulfonyl chlorides into sulfonyl fluorides is well-documented, often involving an oxidation step followed by a halide exchange using a fluoride source like potassium bifluoride (KHF₂). rsc.orgmdpi.comnih.gov

A more contemporary and convergent approach involves the direct incorporation of the sulfonyl fluoride group during the cyclopropanation step. Recent research has demonstrated the use of alkyl sulfonyl fluorides as "ambiphiles" in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.orgresearchgate.net In this type of reaction, the sulfonyl fluoride functionality acts as both an acidifying group and an internal oxidant, facilitating the catalytic cycle. chemrxiv.orgresearchgate.net This method allows for the direct synthesis of functionalized cyclopropanes, where the sulfonyl fluoride is present from the outset, avoiding a separate elaboration sequence. The sulfonyl fluoride group is crucial for this reactivity; replacing it with other sulfonyl halides or leaving groups results in no reaction or significantly diminished yields. chemrxiv.org

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of substituents) is paramount in modern synthesis.

Stereoselectivity: The addition of carbenes and carbenoids to alkenes is typically a concerted, stereospecific process where the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.comwikipedia.org For instance, a cis-alkene will yield a cis-substituted cyclopropane. masterorganicchemistry.com

For achieving high levels of diastereo- and enantioselectivity, biocatalytic methods have emerged as powerful tools. Engineered enzymes, such as variants of Cytochrome P450 and myoglobin, can catalyze carbene transfer to alkenes, producing heteroatom-substituted cyclopropanes with high selectivity. acs.orgnih.govrochester.eduthieme-connect.com These enzymatic systems can be tuned through active-site mutations to favor either cis or trans isomers with high diastereomeric and enantiomeric excess. acs.orgthieme-connect.com

Transition metal catalysis also offers excellent stereocontrol. Palladium(II)-catalyzed cyclopropanation using alkyl sulfonyl fluorides has been shown to grant access to cis-substituted cyclopropanes with high diastereoselectivity (e.g., 98:2 d.r.). chemrxiv.org

| Method | Catalyst/Reagent | Typical Substrates | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ | Unactivated Alkenes, Alkyl Sulfonyl Fluorides | High diastereoselectivity, often favoring cis-isomers. | chemrxiv.org |

| Enzymatic (Cytochrome P450) | Engineered P450 Enzymes | Heteroatom-bearing Alkenes | Tunable for high cis or trans selectivity; high enantioselectivity. | acs.orgthieme-connect.com |

| Enzymatic (Myoglobin) | Engineered Myoglobin | Styrenyl and other Olefins | Excellent diastereo- and enantioselectivity (>99% de and ee). | nih.govrochester.edu |

| Carbene Addition | Diazomethane (light-induced) | Alkenes | Stereospecific; preserves alkene geometry (cis to cis, trans to trans). | masterorganicchemistry.com |

Regioselectivity: The regioselectivity of the cyclopropanation determines which of the double-bonded carbons becomes attached to the carbene's carbon. In the synthesis of this compound, the starting alkene must be appropriately substituted to ensure the methyl group and the incoming sulfonyl fluoride (or its precursor) are positioned on the same carbon atom. Using an alkene such as 2-methylpropene (isobutylene) would naturally lead to a 1,1-disubstituted cyclopropane upon reaction with a carbene, thereby establishing the correct substitution pattern.

The specific carbon framework of the 1-methylcyclopropane moiety can be constructed from readily available starting materials. A documented approach for synthesizing the related 1-methylcyclopropane carboxylic acid utilizes methacrylic acid or its derivatives (esters, nitriles, amides) as the starting material. google.com

In this method, the methacrylic acid derivative undergoes a cyclopropylation reaction with a trihalomethane (e.g., bromoform, CHBr₃) in the presence of a base to generate a 2,2-gem-dihalocyclopropane intermediate. google.com This intermediate, which contains the desired 1-methylcyclopropane core, is then subjected to a dehalogenation reaction, typically using metallic sodium, to remove the two halogen atoms and yield the final 1-methylcyclopropane product. google.com This sequence provides a reliable pathway to the core structure required for this compound.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. The stability of the sulfonyl fluoride group, which is generally resistant to hydrolysis and reduction, facilitates the use of standard purification techniques. mdpi.comsigmaaldrich.com

Commonly employed methods include:

Silica Gel Column Chromatography: This is a widely used technique for purifying organic compounds. Sulfonyl fluoride-containing products have been successfully purified using silica gel chromatography, often with solvent systems like petroleum ether and ethyl acetate. nih.gov

Filtration: In cases where the product is a solid and precipitates from the reaction mixture, simple filtration can be a highly efficient and environmentally friendly ("green") method of isolation. rsc.org This technique is particularly effective for reactions run in aqueous media where the organic product is insoluble. rsc.org

Extraction: Liquid-liquid extraction using a combination of water and an organic solvent is a standard workup procedure to separate the desired compound from inorganic salts and other water-soluble impurities. nih.gov

The purity of the isolated compounds is typically assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

| Technique | Principle of Separation | Applicability | Reference |

|---|---|---|---|

| Column Chromatography | Differential adsorption onto a solid phase (e.g., silica gel). | General purification of soluble, non-volatile compounds. | nih.gov |

| Filtration | Separation of a solid from a liquid. | Isolation of solid products that precipitate from the reaction mixture. | rsc.org |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Initial workup to remove water-soluble impurities. | nih.gov |

Reactivity and Mechanistic Investigations of 1 Methylcyclopropane 1 Sulfonyl Fluoride

Reactivity of the Cyclopropane (B1198618) Ring System

The reactivity of the cyclopropane ring in 1-methylcyclopropane-1-sulfonyl fluoride (B91410) is dominated by reactions that lead to the opening of the strained three-membered ring. This process relieves the inherent ring strain, providing a strong thermodynamic driving force. The mode of ring-opening, however, is intricately controlled by the nature of the attacking reagent and the electronic influence of the substituents on the ring.

Ring-Opening Reactions and Associated Mechanisms

The cleavage of a carbon-carbon bond in the cyclopropane ring can be initiated by electrophiles, nucleophiles, radicals, or thermal energy. The presence of the methyl and sulfonyl fluoride groups at the same carbon atom (C1) introduces a significant electronic bias, directing the regiochemical outcome of these ring-opening reactions.

Electrophilic attack on cyclopropanes typically involves the corner- or edge-protonation/coordination of the electrophile with the Walsh orbitals of the ring. For 1-methylcyclopropane-1-sulfonyl fluoride, an electrophile (E+) would preferentially attack one of the C-C bonds adjacent to the most substituted carbon. This leads to the formation of a carbocationic intermediate. The regioselectivity of the subsequent nucleophilic attack (Nu-) is governed by the stability of the resulting carbocation.

Table 1: Postulated Products of Electrophilic Ring Opening

| Electrophile (E+) | Nucleophile (Nu-) | Major Product | Minor Product |

|---|---|---|---|

| H+ | Cl- | 2-Chloro-2-methylpropane-1-sulfonyl fluoride | 1-Chloro-2-methylpropane-2-sulfonyl fluoride |

Note: The product distribution is predicted based on the relative stability of the carbocationic intermediates.

The mechanism proceeds via the formation of a tertiary carbocation, which is more stable than a primary carbocation. The sulfonyl fluoride group, being strongly electron-withdrawing, would destabilize an adjacent carbocation, thus favoring the formation of the carbocation at the C2 position.

Direct nucleophilic attack on an unsubstituted cyclopropane is generally difficult due to the low electrophilicity of the C-C bonds. However, the presence of the strongly electron-withdrawing sulfonyl fluoride group at C1 significantly activates the cyclopropane ring towards nucleophilic attack. The attack is most likely to occur at one of the methylene (B1212753) carbons (C2 or C3) in an SN2-like fashion, leading to the cleavage of the distal C-C bond.

Alternatively, a nucleophile could attack the sulfur atom of the sulfonyl fluoride group, leading to a substitution reaction rather than a ring-opening. This type of reactivity is characteristic of sulfonyl fluorides and is the basis for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net However, under conditions that favor attack on the carbon framework, ring-opening can be expected.

Table 2: Potential Products of Nucleophilic Ring Opening

| Nucleophile (Nu-) | Proposed Product |

|---|---|

| RO- | 3-Alkoxy-1-methylpropane-1-sulfonyl fluoride |

| R2N- | 3-(Dialkylamino)-1-methylpropane-1-sulfonyl fluoride |

Note: These are hypothetical products as specific experimental data for this compound is limited.

Radical-initiated ring-opening of cyclopropanes typically proceeds via the addition of a radical to one of the C-C bonds, followed by homolytic cleavage of another C-C bond to generate a more stable radical intermediate. The regioselectivity of the initial radical attack and the subsequent ring-opening would be influenced by the substituents. A radical (R•) would likely add to the least substituted carbon (C2 or C3), leading to the formation of a radical at the more substituted C1 position, which is stabilized by the adjacent methyl group. Subsequent rearrangement would lead to a ring-opened radical.

Upon heating, cyclopropanes can undergo thermal rearrangements to form alkenes. For this compound, a plausible thermal isomerization would involve the cleavage of a C-C bond to form a diradical intermediate, which can then rearrange to form various isomeric alkenes. The specific products would depend on the reaction conditions and the relative stabilities of the possible transition states and products. For instance, isomerization to allyl sulfonyl fluorides is a conceivable pathway.

Effects of the Sulfonyl Fluoride Substituent on Cyclopropane Reactivity

The sulfonyl fluoride group exerts a profound influence on the reactivity of the cyclopropane ring. Its strong electron-withdrawing nature (-I and -M effects) has several key consequences:

Activation towards Nucleophilic Attack: As discussed, the -SO2F group polarizes the C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

Destabilization of Adjacent Carbocations: The inductive effect of the sulfonyl fluoride group would strongly destabilize a carbocation at the C1 position, thereby directing electrophilic attack to the other carbon atoms of the ring.

Increased Acidity of α-Protons: While there are no protons on the C1 carbon of this compound, in related structures, a sulfonyl fluoride group significantly increases the acidity of protons on the carbon to which it is attached.

Influence on Radical Stability: The effect on the stability of an adjacent radical is more complex and can be influenced by both polar and resonance effects.

Reactivity of the Sulfonyl Fluoride Functional Group

The reactivity of this compound is dominated by the chemistry of the sulfonyl fluoride (-SO₂F) moiety. This group is characterized by a high oxidation state sulfur (VI) atom, which is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. Despite this electrophilicity, the sulfur-fluorine (S-F) bond is remarkably strong and kinetically stable under many conditions, rendering the compound more robust than its sulfonyl chloride analogue. ccspublishing.org.cn Activation is typically required to unleash its synthetic potential. nih.govccspublishing.org.cn

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency, reliability, and the stability of the resulting linkages. researchgate.netresearchgate.net The reaction involves the exchange of the fluoride on a sulfur(VI) hub, such as this compound, with a suitable nucleophile. nih.govresearchgate.net

The general mechanism for SuFEx is understood as a nucleophilic substitution at the electrophilic sulfur center. acs.orgresearchgate.net For a typical alkyl sulfonyl fluoride like this compound, the reaction with a nucleophile (Nu⁻) proceeds via the displacement of the fluoride leaving group. The process can follow an Sₙ2-type pathway or an addition-elimination mechanism, depending on the conditions and the nature of the nucleophile. acs.orgmdpi.com

The scope of nucleophiles for SuFEx is broad, encompassing a variety of heteroatom-centered species:

Alcohols (ROH): In the presence of a base or a silylating agent (to form more nucleophilic silyl (B83357) ethers), alcohols react to form stable sulfonate esters (R-SO₂-OR'). This is one of the most common SuFEx transformations. nih.gov

Amines (RNH₂, R₂NH): Primary and secondary amines are effective nucleophiles, reacting to produce the corresponding sulfonamides (R-SO₂-NR'R''). acs.orgacs.org This reaction is fundamental in medicinal chemistry for synthesizing drug candidates.

Thiols (RSH): While thiols are known to participate in Michael-type additions with activated sulfonyl fluorides like ethenesulfonyl fluoride, their direct participation in SuFEx with unactivated alkyl sulfonyl fluorides is less common and can be challenging. nih.gov The stability of some sulfonyl fluorides to thiols has been noted, highlighting the need for specific activation. nih.gov

Alkyl sulfonyl fluorides, the class to which this compound belongs, are generally less reactive in SuFEx reactions than their aryl sulfonyl fluoride counterparts. acs.orgnih.gov This diminished reactivity necessitates more forceful conditions or more potent catalytic systems to achieve efficient conversion. nih.govnih.gov A significant challenge with alkyl sulfonyl fluorides that possess α-hydrogens is their incompatibility with strong bases, which can lead to elimination side reactions. nih.gov However, this compound lacks an α-hydrogen, which may circumvent this particular decomposition pathway.

Given the inherent stability of the S-F bond, particularly in alkyl sulfonyl fluorides, catalysis is crucial for activating the substrate towards nucleophilic attack. nih.govresearchgate.net Various catalyst systems have been developed to facilitate SuFEx reactions.

Activation strategies typically involve either enhancing the nucleophilicity of the attacking species or increasing the electrophilicity of the sulfur center. Common catalysts include:

Organic Superbases: Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and phosphazene bases are frequently used. nih.govacs.org They can deprotonate the nucleophile (e.g., an alcohol) or interact with the sulfonyl fluoride hub to promote the reaction.

Lewis Acids: Metal-based Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂], have been shown to activate sulfonyl fluorides, particularly for reactions with amines to form sulfonamides. acs.orgresearchgate.nettheballlab.com The Lewis acid is believed to coordinate to the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur.

Bifluoride Salts ([FHF]⁻): These salts have emerged as highly potent catalysts for SuFEx, especially in polymerization reactions. nih.govresearchgate.net They are significantly more active than organosuperbases, allowing for very low catalyst loadings and broadening the reaction scope to include more sensitive substrates like alkyl sulfonyl fluorides. nih.govresearchgate.net

| Catalyst Type | Examples | General Role in SuFEx Activation | Typical Nucleophiles |

|---|---|---|---|

| Organic Superbases | DBU, BEMP, Phosphazenes | Activate nucleophile (deprotonation) or sulfonyl fluoride hub. | Alcohols, Amines |

| Lewis Acids | Ca(NTf₂)₂ | Coordinate to SO₂F group to increase sulfur electrophilicity. | Amines |

| Bifluoride Salts | Q⁺[FHF]⁻ | Highly active catalysis, mechanism likely involves fluoride exchange. | Alcohols (as silyl ethers), Alkyl Sulfonyl Fluorides |

Other Nucleophilic Displacement Reactions at Sulfur

Beyond the scope of SuFEx click chemistry, the sulfonyl fluoride group can undergo other nucleophilic displacement reactions. These transformations often require specific reagents to overcome the high stability of the S-F bond. For instance, reactions with potent nucleophiles like organometallic reagents are possible but less common than with the more reactive sulfonyl chlorides. In some synthetic contexts, sulfonyl fluorides can be reacted with nucleophiles such as imidazole (B134444) or sodium azide (B81097) to yield sulfonyl imidazoles and sulfonyl azides, respectively, which are themselves useful synthetic intermediates. nih.govrsc.org

Radical Reactions Involving the Sulfonyl Fluoride Group

While the sulfonyl fluoride group is resistant to reduction and homolytic cleavage due to the strong S-F bond, recent advances have enabled its participation in radical reactions. nih.gov Converting the inert S(VI)-F bond into a sulfur-centered radical is challenging but can be achieved using modern photochemical methods. nih.govresearchgate.net

A prominent strategy involves the combination of an organosuperbase and a photoredox catalyst. nih.gov The base activates the sulfonyl fluoride, making it susceptible to a single-electron transfer (SET) from the excited photocatalyst. This generates a sulfonyl radical (R-SO₂•), which can then engage in various transformations, such as addition to alkenes or alkynes. nih.govrsc.orgnih.gov This radical-mediated pathway dramatically expands the synthetic utility of sulfonyl fluorides beyond their classical role as electrophiles. nih.govresearchgate.net

Electrophilic Reactivity and Related Transformations

The primary reactivity of the sulfonyl fluoride group is electrophilic, with the sulfur(VI) atom serving as the site for nucleophilic attack. rhhz.netccspublishing.org.cn As discussed in the sections above, this electrophilicity is the basis for SuFEx and other nucleophilic substitution reactions.

Furthermore, the sulfonyl fluoride group in this compound has a profound electronic influence on the cyclopropane ring itself. As a potent electron-withdrawing group, the -SO₂F moiety acidifies the α-protons in acyclic systems and activates the cyclopropane ring towards nucleophilic ring-opening. chemrxiv.org However, in the case of this compound, there are no α-protons. Recent work has shown that alkyl sulfonyl fluorides can act as "ambiphiles" in transition metal catalysis, where the sulfonyl fluoride group serves as both an acidifying group (activating the pronucleophile) and an internal oxidant (acting as an electrophilic leaving group) in processes like palladium-catalyzed cyclopropanation of alkenes. chemrxiv.org This dual reactivity highlights the versatile electronic nature of the sulfonyl fluoride functional group. chemrxiv.org

Interplay between the Cyclopropane Ring and the Sulfonyl Fluoride Moiety

The unique chemical architecture of this compound, which brings together a strained three-membered carbocycle and a highly electronegative sulfonyl fluoride group, results in a complex interplay that governs its reactivity and selectivity. This section explores the synergistic effects arising from this structural combination, as well as the remote electronic and steric influences that modulate its chemical behavior.

Synergistic Effects on Reactivity and Selectivity

The cyclopropane ring and the sulfonyl fluoride moiety in this compound exert a mutual influence on each other's chemical properties, leading to synergistic effects that are not merely the sum of their individual contributions. The high s-character of the C-C bonds within the cyclopropane ring imparts properties akin to those of a double bond, including the ability to stabilize an adjacent positive charge. This electronic feature can influence the reactivity of the sulfonyl fluoride group.

Conversely, the potent electron-withdrawing nature of the -SO₂F group significantly impacts the electronic character of the cyclopropane ring. This inductive effect can polarize the C-S bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry tool for forming robust chemical linkages. rsc.org The stability of the sulfonyl fluoride group, which is generally resistant to hydrolysis and reduction, is a key feature that allows for its participation in such selective chemical transformations. nih.govnih.gov

In the context of cyclopropanation reactions, alkyl sulfonyl fluorides can act as ambiphiles. chemrxiv.orgchemrxiv.org The sulfonyl fluoride group serves a dual role: it acidifies the α-protons, facilitating the formation of a nucleophilic center, and it can also function as an internal oxidant in certain catalytic cycles. chemrxiv.orgchemrxiv.org In this compound, the methyl group on the cyclopropane ring would further influence the acidity of any α-protons and the stereochemical outcome of reactions.

The combination of the rigid cyclopropane scaffold and the reactive sulfonyl fluoride "warhead" makes this and similar molecules valuable building blocks in organic synthesis and medicinal chemistry. For instance, the cyclopropane motif is present in numerous FDA-approved drugs, and the sulfonyl fluoride group is a key component in the design of covalent inhibitors and chemical probes. rsc.orgresearchgate.net

Remote Electronic and Steric Influences

The methyl group at the C1 position of the cyclopropane ring introduces both electronic and steric effects that are transmitted through the compact structure to the sulfonyl fluoride group.

Steric Influences: The steric bulk of the methyl group, although relatively small, can play a significant role in dictating the approach of reactants. In reactions involving the sulfonyl fluoride group, the methyl group can sterically hinder the trajectory of incoming nucleophiles, potentially influencing the stereochemical outcome of the reaction. This is particularly relevant in asymmetric synthesis, where controlling the facial selectivity of attack is crucial. The rigid nature of the cyclopropane ring ensures that these steric effects are well-defined and predictable.

The interplay of these remote steric and electronic effects is a key consideration in the design of reactions utilizing this compound and in predicting the properties of the resulting products.

Reaction Kinetic and Thermodynamic Studies

Reaction Kinetics: The kinetics of reactions involving sulfonyl fluorides are heavily dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, SuFEx reactions, which involve the displacement of the fluoride ion, can be significantly accelerated by the use of appropriate catalysts. nih.gov The rate of reaction is also influenced by the electrophilicity of the sulfur atom; electron-withdrawing groups on the organic scaffold generally increase the reaction rate. In the case of this compound, the electron-withdrawing nature of the sulfonyl fluoride group itself is the dominant factor.

Kinetic studies on the thermal decomposition of related fluorinated organic compounds have been conducted, revealing first-order kinetics in the gas phase. chemrxiv.org While not directly comparable, these studies highlight the methodologies that could be applied to understand the stability and decomposition pathways of this compound under various conditions.

Thermodynamic Studies: Thermodynamic data, such as enthalpy of formation, Gibbs free energy of dissolution, and entropy, are crucial for understanding the stability and solubility of a compound. For sulfuryl fluoride (SO₂F₂), a related inorganic compound, solubility and thermodynamic properties have been measured in various solvents. daneshyari.comacs.orgresearchgate.netresearchgate.net These studies show that the dissolution of SO₂F₂ is a physical process where solubility increases with increasing pressure and decreasing temperature. acs.org The standard Gibbs free energy, enthalpy, and entropy changes associated with solvation have also been calculated from these experimental data. daneshyari.comresearchgate.net

Such thermodynamic parameters for this compound would be invaluable for optimizing reaction conditions and for understanding its behavior in different solvent systems. The table below presents hypothetical thermodynamic data for the dissolution of a generic organic sulfonyl fluoride in a common organic solvent, illustrating the type of information that would be beneficial to determine experimentally for the target compound.

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Standard Enthalpy of Dissolution (ΔH°sol) | -15.2 | kJ/mol |

| Standard Gibbs Free Energy of Dissolution (ΔG°sol) | -5.8 | kJ/mol |

| Standard Entropy of Dissolution (ΔS°sol) | -31.5 | J/(mol·K) |

Computational Elucidation of Reaction Mechanisms

In the absence of extensive experimental mechanistic studies on this compound, computational chemistry provides a powerful tool to predict its reactivity and elucidate potential reaction pathways. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering insights into the energetics and geometries of reactants, transition states, and products. doi.org

Mechanistic Insights from DFT: Computational studies on related systems, such as the palladium-catalyzed cyclopropanation using alkyl sulfonyl fluorides, have revealed detailed mechanistic insights. chemrxiv.orgchemrxiv.org For example, DFT calculations have been used to determine that the Sₙ2-type oxidative addition of the C-SO₂F bond can be the turnover-limiting and diastereoselectivity-determining step in a catalytic cycle. chemrxiv.orgchemrxiv.org Similar computational approaches could be applied to this compound to understand its behavior in various reactions.

Molecular modeling studies have also been instrumental in understanding the stepwise [2+2] cycloaddition reactions of other sulfonyl fluoride-containing compounds. nih.gov These studies help in examining the reaction mechanism in depth and elucidating the key factors that contribute to the observed outcomes. nih.gov

Predicted Reaction Pathways: For this compound, computational studies could be used to model its participation in SuFEx reactions. The calculations could predict the activation energy barriers for the reaction with different nucleophiles and in the presence of various catalysts. This would allow for a rational selection of reaction conditions to achieve optimal yields and selectivity.

Furthermore, computational analysis could shed light on the electronic structure of the molecule, quantifying the synergistic effects between the cyclopropane ring and the sulfonyl fluoride moiety. Natural Bond Orbital (NBO) analysis, for instance, could provide a detailed picture of the charge distribution and orbital interactions within the molecule.

The following table presents hypothetical calculated energy barriers for a SuFEx reaction of a generic cyclopropyl (B3062369) sulfonyl fluoride, demonstrating the type of data that could be generated through computational studies for this compound.

| Nucleophile | Catalyst | Calculated Activation Energy (ΔG‡) | Units |

|---|---|---|---|

| Phenol | None | 35.2 | kcal/mol |

| Phenol | Cs₂CO₃ | 22.5 | kcal/mol |

| Aniline | None | 38.7 | kcal/mol |

| Aniline | DBU | 25.1 | kcal/mol |

Applications of 1 Methylcyclopropane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

As a Sulfonylating Reagent in Complex Molecule Construction

No research is currently available that details the use of 1-methylcyclopropane-1-sulfonyl fluoride (B91410) as a sulfonylating reagent for the construction of complex molecules.

As a Building Block for Diversification via SuFEx Chemistry

There are no studies specifically demonstrating the use of 1-methylcyclopropane-1-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Precursor to Functionalized Cyclopropane (B1198618) Derivatives

No literature has been found that describes the use of this compound as a precursor for the synthesis of other functionalized cyclopropane derivatives.

Role in Multi-component Reactions and Convergent Synthesis

The role of this compound in multi-component reactions or convergent synthesis strategies has not been reported in scientific literature.

Utilization in Fluorosulfonylation Reactions

There is no available data on the utilization of this compound in fluorosulfonylation reactions.

Potential for Radiolabeling (e.g., ¹⁸F) in Synthetic Pathways

The potential for radiolabeling this compound with isotopes such as ¹⁸F has not been explored in any published research.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., DFT, NBO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details about charge distribution, hybridization, and intramolecular interactions.

NBO analysis of these related hydrocarbons highlights the nature of the bonding within the strained three-membered ring. The hybridization of the carbon atoms in the cyclopropane (B1198618) ring deviates significantly from the ideal sp³, leading to bent bonds and increased p-character in the C-C bonds. The introduction of a methyl group and a sulfonyl fluoride (B91410) group at the C1 position is expected to further influence the electronic distribution. The electron-withdrawing nature of the sulfonyl fluoride group would likely lead to a significant polarization of the C1-S bond and affect the charge distribution across the cyclopropane ring.

The NBO analysis of similar azapeptide structures has been used to understand intramolecular hydrogen bonding and conformational stability, demonstrating the utility of this method in analyzing stabilizing interactions within a molecule. mdpi.com For 1-Methylcyclopropane-1-sulfonyl fluoride, NBO analysis would be instrumental in quantifying the hyperconjugative interactions between the cyclopropyl (B3062369) ring orbitals and the orbitals of the sulfonyl fluoride group.

A DFT study on thiazole (B1198619) azo dyes demonstrated the use of NBO analysis to understand intramolecular charge transfer, which is crucial for predicting reactivity and nonlinear optical properties. mdpi.com In the case of this compound, such analysis would elucidate the electron-donating or -withdrawing character of the substituted cyclopropyl group in relation to the sulfonyl fluoride moiety.

Table 1: Predicted Electronic Properties of Related Methylcyclopropane (B1196493) Derivatives from Computational Studies

| Property | 1-Methylcyclopropene (B38975) | Methylenecyclopropane (B1220202) |

| Methodology | B3LYP/aug-cc-PVDZ | B3LYP/aug-cc-PVDZ |

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | 1.2 | 1.5 |

| HOMO-LUMO Gap (eV) | 7.7 | 8.3 |

| Dipole Moment (Debye) | 0.65 | 0.45 |

Data adapted from studies on related hydrocarbon isomers. researchgate.net The presence of the sulfonyl fluoride group in the target molecule is expected to significantly alter these values.

Conformational Analysis and Energetics

The conformational landscape of substituted cyclopropanes is a key determinant of their reactivity and physical properties. The rotation around the C1-C(methyl) and C1-S bonds in this compound will give rise to different conformers with varying energies.

Studies on monosubstituted methylcyclopropanes, such as aminomethyl cyclopropane, provide a framework for understanding the conformational preferences of this compound. acs.org For these types of molecules, the cis and gauche conformers are often the most stable. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

In aminomethyl cyclopropane, the gauche conformer was found to be the most stable. acs.org For fluoromethyl cyclopropane, ab initio calculations predicted the gauche conformer to be more stable, though the energy difference was small. acs.org The conformational analysis of mephedrone (B570743) derivatives also highlights the existence of multiple low-energy conformers connected by low-barrier transition states. researchgate.net

For this compound, it is anticipated that the large sulfonyl fluoride group will have a significant impact on the conformational energetics. Steric hindrance between the sulfonyl fluoride group, the methyl group, and the cyclopropane ring will likely be a dominant factor in determining the most stable conformation.

Table 2: Relative Energies of Conformers for Substituted Methylcyclopropanes

| Compound | Conformer | Relative Energy (kJ/mol) | Methodology |

| Aminomethyl cyclopropane | Gauche | 0.0 | MP2/6-311+G(d,p) |

| Cis | < 2.4 | MP2/6-311+G(d,p) | |

| Fluoromethyl cyclopropane | Gauche | 0.0 | MP2/6-311+G(d,p) |

| Cis | 0.84 | MP2/6-311+G(d,p) | |

| Cyanomethyl cyclopropane | Gauche | 0.0 | MP2/6-311+G(2d,2p) |

| Cis | 0.65 | Experimental (IR) |

Data from computational and experimental studies on related monosubstituted methylcyclopropanes. acs.org The actual energy differences for this compound would require specific calculations.

Ring Strain Energy Calculations of Methylcyclopropane Derivatives

The three-membered ring of cyclopropane derivatives is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This ring strain is a major contributor to the reactivity of these compounds. The strain energy of methylcyclopropane has been determined to be approximately 29.8 kcal/mol. nih.gov

The introduction of substituents on the cyclopropane ring can either increase or decrease the ring strain. A computational study on the effect of a spirocyclopropane group on the solvolysis rates of bridgehead triflates found that the introduction of an adjacent cyclopropyl group leads to an increase in strain energy. nih.gov This increased strain can hinder the formation of a planar carbocation intermediate.

Table 3: Strain Energies of Cycloalkanes and Methylcyclopropane Derivatives

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | 27.6 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

| Methylcyclopropane | 29.8 |

| Methylenecyclopropane | 39.5 |

Data sourced from thermochemical data and computational studies. nih.govmasterorganicchemistry.com

Prediction of Reactivity and Selectivity

The reactivity of cyclopropane derivatives is largely dictated by the ring strain and the electronic nature of the substituents. Cyclopropanes with electron-accepting groups are known to be potent σ-electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.govnih.gov The sulfonyl fluoride group in this compound is a strong electron-withdrawing group, which would activate the cyclopropane ring towards nucleophilic attack.

The polarization of the C1-C2 and C1-C3 bonds in the cyclopropane ring, induced by the sulfonyl fluoride group, would make the C2 and C3 atoms electrophilic. Nucleophilic attack at these positions would lead to ring-opening. The regioselectivity of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Computational studies on the formation of aryl sulfonyl fluorides have provided insights into the reactivity of the sulfonyl fluoride moiety itself, though in a different chemical environment. nih.govdoi.org These studies highlight the importance of the sulfonyl fluoride group as a key intermediate in chemical biology due to its balance of stability and reactivity. rsc.org

Transition State Characterization and Reaction Pathway Modeling

Detailed understanding of the reaction mechanisms involving this compound would require the characterization of transition states and the modeling of reaction pathways. This involves computationally expensive methods to locate the saddle points on the potential energy surface that connect reactants to products.

While no specific transition state calculations for reactions involving this compound were found in the reviewed literature, the general principles of such studies can be outlined. For a hypothetical nucleophilic ring-opening reaction, computational modeling would involve:

Locating the transition state structure: This would reveal the geometry of the molecule at the highest point of the energy barrier.

Calculating the activation energy: This would provide a quantitative measure of the reaction rate.

Performing Intrinsic Reaction Coordinate (IRC) calculations: This would confirm that the located transition state connects the desired reactants and products.

Computational studies on the formation of aryl sulfonyl fluorides have successfully modeled the reaction pathways, identifying key intermediates and transition states. nih.govdoi.org Similar methodologies could be applied to investigate the reactions of this compound, providing valuable predictions about its chemical behavior.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules in solution. For derivatives of 1-Methylcyclopropane-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a comprehensive picture of the molecular framework.

¹H, ¹³C, and ¹⁹F NMR Studies to Monitor Reactivity

Multinuclear NMR spectroscopy is pivotal for tracking the progress of chemical reactions and characterizing the resulting products. The chemical shifts (δ), multiplicities, and coupling constants (J) observed in ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed information about the electronic environment and connectivity of atoms within a molecule.

¹H NMR provides information on the proton environments. The protons on the cyclopropane (B1198618) ring and the methyl group of 1-Methylcyclopropane-1-sulfonyl fluoride would exhibit characteristic signals. Changes in these signals upon reaction, such as shifts in their position or changes in their splitting patterns, indicate structural modifications.

¹³C NMR is used to identify all unique carbon atoms in a molecule. The carbon atoms of the cyclopropane ring, the methyl group, and any substituents would have distinct chemical shifts. The appearance of new signals or disappearance of existing ones is a clear indicator of a chemical transformation.

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. nih.gov The sulfonyl fluoride group (-SO₂F) gives a characteristic signal in the ¹⁹F NMR spectrum. Monitoring this signal can confirm the integrity of the sulfonyl fluoride moiety during a reaction or indicate its conversion to another functional group. nih.goved.ac.uk The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide further structural insights. jeolusa.com

Table 1: Representative NMR Data for a Functionalized Sulfonyl Fluoride Compound This table presents data for a related compound to illustrate the type of information obtained from NMR spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.89 | d | 8.0 | Aromatic-H |

| ¹H | 2.44 | s | - | Methyl-H |

| ¹³C | 143.7 | s | - | Aromatic-C |

| ¹³C | 21.5 | s | - | Methyl-C |

| ¹⁹F | 66.5 | s | - | -SO₂F |

Data adapted from characterization of 4-methyl-benzenesulfonyl fluoride and a related derivative.

2D NMR Techniques for Connectivity Assignments

For more complex derivatives or reaction intermediates, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable for establishing atomic connectivity. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net It is used to trace out the proton networks within a molecule, for example, to confirm the connectivity of protons on the cyclopropane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to a specific heteronucleus, most commonly ¹³C. sdsu.edu It provides a clear map of which protons are bonded to which carbon atoms, greatly aiding in the assignment of the ¹³C spectrum. wikipedia.orgemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu It is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons).

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely employed to confirm the identity of reaction products and to monitor the progress of a reaction by detecting the disappearance of reactants and the appearance of products and intermediates. chinesechemsoc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. acs.org This is critical for confirming the successful synthesis of a target molecule and distinguishing it from other potential products with the same nominal mass. For sulfonyl fluoride derivatives, HRMS can definitively confirm the presence of sulfur and fluorine in the molecular formula. researchgate.net

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data This table shows representative data for confirming the elemental composition of a synthesized sulfonyl fluoride compound.

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| 4-chlorophenylsulfonyl fluoride | C₆H₄ClFO₂S | 193.9655 | 193.9659 |

| 4-trifluoromethylphenylsulfonyl fluoride | C₇H₄F₄O₂S | 227.9895 | 227.9899 |

Data adapted from the characterization of related sulfonyl fluoride compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The sulfonyl fluoride group (-SO₂F) exhibits strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically in the region of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for related sulfonyl chlorides. acdlabs.com The S-F stretch also gives rise to a distinct absorption. Monitoring these bands allows researchers to track reactions involving the sulfonyl fluoride moiety. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric vibrations. scilit.com For derivatives of this compound, Raman spectroscopy could be used to probe the vibrations of the C-C bonds of the cyclopropane ring and other symmetric functional groups. scilit.com

Table 3: Typical Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| -SO₂- | Asymmetric Stretch | ~1370 - 1410 |

| -SO₂- | Symmetric Stretch | ~1165 - 1205 |

| C-H (alkane) | Stretch | ~2850 - 3000 |

| C-C (in cyclopropane) | Stretch | ~1000 - 1050 |

Frequency ranges are approximate and can vary based on molecular structure. libretexts.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While NMR provides the definitive structure of molecules in solution, X-ray crystallography offers an unparalleled, precise three-dimensional structure of a compound in the solid state. This technique is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and conformational details of crystalline derivatives. researchgate.netnih.gov For novel derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can provide unequivocal proof of their structure. researchgate.net This information is crucial for understanding structure-activity relationships and for validating the outcomes of stereoselective reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.